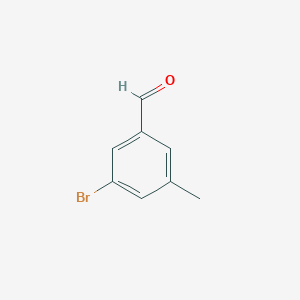
3-溴-5-甲基苯甲醛
描述
3-Bromo-5-methylbenzaldehyde is a compound that can be synthesized and utilized in various chemical reactions. While the provided papers do not directly discuss 3-Bromo-5-methylbenzaldehyde, they do provide insights into the synthesis, molecular structure, and chemical properties of similar brominated benzaldehydes, which can be extrapolated to understand the characteristics of 3-Bromo-5-methylbenzaldehyde.
Synthesis Analysis
The synthesis of brominated benzaldehydes can be achieved through several methods. For instance, selective ortho-bromination of benzaldehydes using palladium-catalyzed C-H activation has been demonstrated, which could be applied to the synthesis of 3-Bromo-5-methylbenzaldehyde . Additionally, the synthesis of poly(iminophenol)s derived from 4-bromobenzaldehyde involves condensation reactions, suggesting that similar methods could be used to synthesize derivatives of 3-Bromo-5-methylbenzaldehyde .
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes can be characterized using various spectroscopic techniques. For example, FT-IR and FT-Raman spectroscopy, along with density functional theory (DFT), have been used to study the spectral properties of 5-bromo-2-methoxybenzaldehyde . These techniques could be employed to analyze the molecular structure of 3-Bromo-5-methylbenzaldehyde, providing insights into its stability and electronic properties.
Chemical Reactions Analysis
Brominated benzaldehydes participate in various chemical reactions. The bromination of 3-hydroxybenzaldehyde, for example, has been shown to afford different brominated products, which could be analogous to reactions involving 3-Bromo-5-methylbenzaldehyde . Furthermore, the palladium-catalyzed synthesis of isoindolinones from 2-bromobenzaldehyde indicates that 3-Bromo-5-methylbenzaldehyde could be used in similar carbonylative cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes can be influenced by the presence of bromine. Studies have shown that bromine substitution affects the reactivity, optical, and electrochemical properties of these compounds . The presence of a methyl group, as in 3-Bromo-5-methylbenzaldehyde, could further influence these properties, potentially enhancing the material's suitability for applications in organic electronics or as a precursor for more complex molecules.
科学研究应用
生物医学研究中的合成和应用
- 电化学诱导转化:3-甲基苯甲醛在电化学转化后,产生在生物医学领域具有潜在应用的新化合物,特别是用于调节炎症性疾病,如 Ryzhkova 等人的研究中所证明的(2020) (Ryzhkova, Ryzhkov, & Elinson, 2020)。
化学分析和合成技术
- 用于测定的气相色谱:石杰(2000 年)探索了使用气相色谱分离和测定相似化合物,展示了一种简单、快速且精确的方法 (石杰,2000)。
- 溴化中的意外形成:Otterlo 等人的研究(2004 年)强调,3-羟基苯甲醛的溴化会导致意外化合物的形成,突出了在这种情况下化学反应的复杂性 (Otterlo, Michael, Fernandes, & Koning, 2004)。
- 新型螯合配体的形成:胡等人(2003 年)使用 Friedländer 方法合成了新型二齿和三齿 6-溴喹啉衍生物,突出了该化合物在化学合成中的多功能性 (胡,张,和 Thummel,2003)。
环境和微生物相互作用
- 厌氧菌转化:Neilson 等人(1988 年)研究了厌氧菌对包括类似化合物在内的各种卤代芳香醛的转化,揭示了环境降解过程的见解 (Neilson, Allard, Hynning, & Remberger, 1988)。
有机合成中的应用
- 异恶唑的合成:Popat 等人(2004 年)证明了由 3-溴苯甲醛制备 3-芳基-5-(3'-溴/氯苯基)异恶唑衍生物,展示了其在合成具有潜在抗结核和抗菌活性的化合物中的用途 (Popat, Nimavat, Kachhadia, & Joshi, 2004)。
安全和危害
作用机制
Target of Action
3-Bromo-5-methylbenzaldehyde, a derivative of benzaldehyde, primarily targets aldehydes and ketones in biochemical reactions . These compounds play a crucial role in various metabolic processes, serving as intermediates in the synthesis and degradation of many other compounds.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the oxygen atom in the aldehyde or ketone group acts as a nucleophile, competing with nitrogen. The reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The primary biochemical pathway affected by 3-Bromo-5-methylbenzaldehyde is the formation of oximes and hydrazones . These compounds are important in various biochemical processes, including the detoxification of aldehydes and ketones.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-5-methylbenzaldehyde are as follows :
The compound’s lipophilicity (Log Po/w) is 1.96 (iLOGP), indicating good bioavailability .
属性
IUPAC Name |
3-bromo-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSLPBFUZSQMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586362 | |
| Record name | 3-Bromo-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylbenzaldehyde | |
CAS RN |
188813-04-9 | |
| Record name | 3-Bromo-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

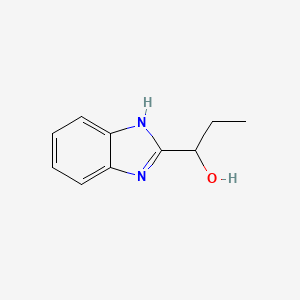


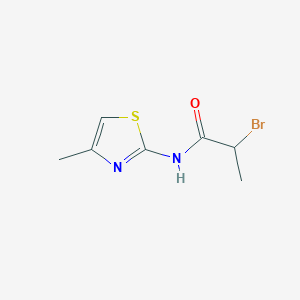
![4-[(Dimethylamino)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid](/img/structure/B1340990.png)

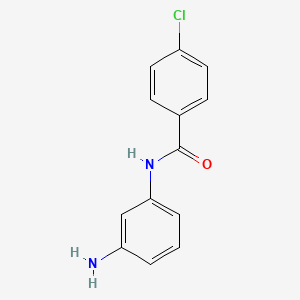
![3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1340995.png)
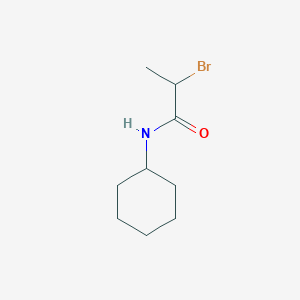

![4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide](/img/structure/B1341018.png)

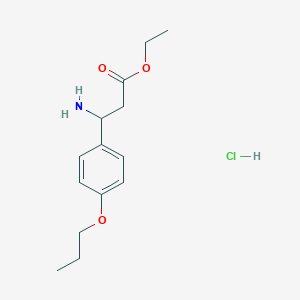
![Ethyl amino[4-(pentyloxy)phenyl]acetate hydrochloride](/img/structure/B1341028.png)